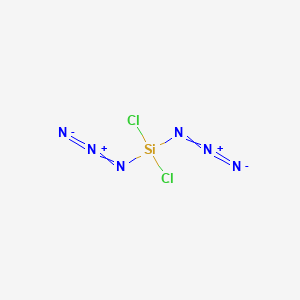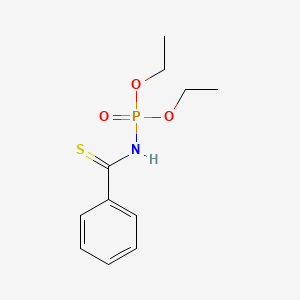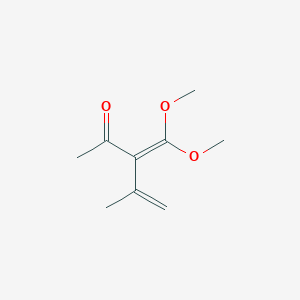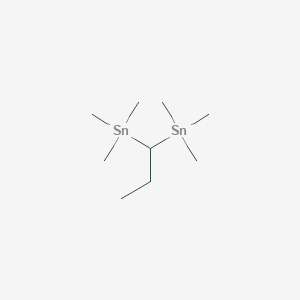
(Propane-1,1-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,1-diyl)bis(trimethylstannane) typically involves the reaction of propane-1,1-diyl dihalides with trimethylstannane reagents. One common method is the reaction of propane-1,1-diyl dibromide with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of (Propane-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (Propane-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.
Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Typical nucleophiles include halides and alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted propane derivatives.
Coupling Reactions: Coupled organic products with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(Propane-1,1-diyl)bis(trimethylstannane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (Propane-1,1-diyl)bis(trimethylstannane) involves its ability to form stable organotin intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is largely influenced by the electronic properties of the trimethylstannane groups and the propane backbone .
Comparación Con Compuestos Similares
- (Propane-1,2-diyl)bis(trimethylstannane)
- (Butane-1,1-diyl)bis(trimethylstannane)
- (Ethane-1,1-diyl)bis(trimethylstannane)
Comparison: (Propane-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, (Propane-1,2-diyl)bis(trimethylstannane) has a different spatial arrangement, affecting its reactivity in coupling reactions. Similarly, (Butane-1,1-diyl)bis(trimethylstannane) and (Ethane-1,1-diyl)bis(trimethylstannane) have varying chain lengths, influencing their chemical behavior and applications .
Propiedades
Número CAS |
71000-62-9 |
|---|---|
Fórmula molecular |
C9H24Sn2 |
Peso molecular |
369.71 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylstannylpropyl)stannane |
InChI |
InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1H,3H2,2H3;6*1H3;; |
Clave InChI |
TXRKJNXMPYMSJR-UHFFFAOYSA-N |
SMILES canónico |
CCC([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



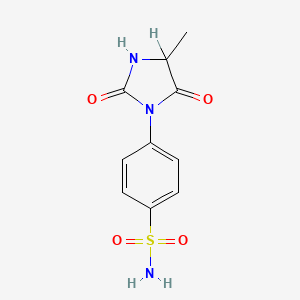
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
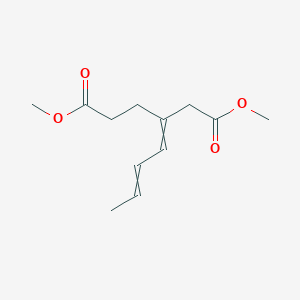

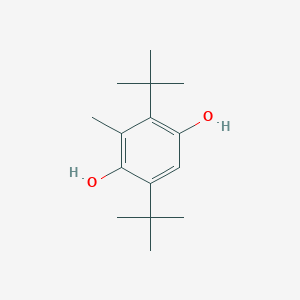
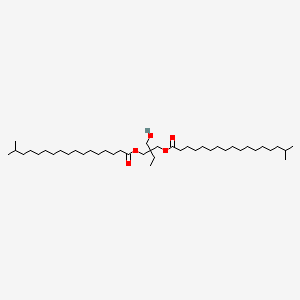
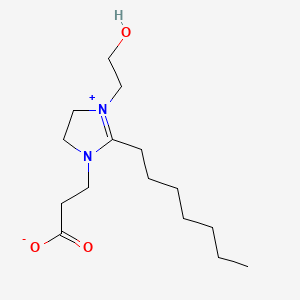
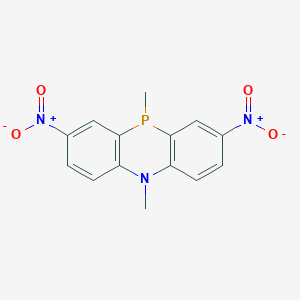
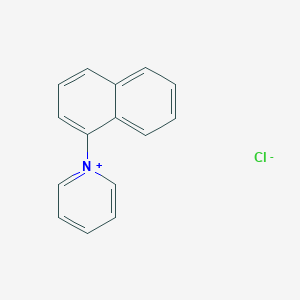
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
